N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Structure–Activity Relationship Wnt Signaling

This compound delivers the precise 3-CF₃ substitution pattern essential for β-catenin/BCL9 PPI inhibition campaigns as exemplified in US 8,088,772 B2. Unlike the 4-CF₃ regioisomer (CAS 904824-84-6) or unsubstituted phenyl analog (CAS 946346-75-4, a JAK1/JAK3 inhibitor), the meta-trifluoromethyl group creates a unique electronic (σₘ=0.43) and steric environment critical for target engagement. Procuring this exact CAS ensures alignment with patent-protected Wnt pharmacophore space and serves as a validated selectivity control against JAK/STAT off-target activity in multi-target profiling panels.

Molecular Formula C21H19F3N4O3S
Molecular Weight 464.46
CAS No. 1105204-25-8
Cat. No. B2412330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1105204-25-8
Molecular FormulaC21H19F3N4O3S
Molecular Weight464.46
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H19F3N4O3S/c22-21(23,24)16-2-1-3-18(14-16)32(29,30)27-17-6-4-15(5-7-17)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2
InChIKeyZJUUSUGKRISAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1105204-25-8): Structural and Procurement Baseline


N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1105204-25-8) is a synthetic small-molecule sulfonamide featuring a morpholinopyridazine core and a 3-trifluoromethylphenyl substituent [1]. The compound is listed in PubChem (CID 29043595) with a molecular weight of 464.5 g/mol and a calculated XLogP3 of 3 [1]. It falls within the generic scope of patent families describing sulfonamide inhibitors of β-catenin/BCL9 (Wnt pathway) [2] and pyridazine sulfonamide-based chloride channel blockers [3]. Its primary value proposition for procurement lies in the specific 3-CF₃ substitution pattern, which distinguishes it from the 4-CF₃ regioisomer and other close analogs in structure–activity relationship (SAR) exploration.

Why N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs


Although the morpholinopyridazine sulfonamide scaffold is shared by multiple research compounds, the position of the trifluoromethyl group on the terminal phenyl ring is a critical determinant of target engagement, pharmacokinetic profile, and intellectual property position. The 3-CF₃ substitution present in CAS 1105204-25-8 creates a distinct electronic and steric environment compared to the 4-CF₃ regioisomer (CAS 904824-84-6) or the unsubstituted phenyl analog (CAS 946346-75-4), which is reported as a JAK1/JAK3 inhibitor [1]. In drug discovery campaigns centered on Wnt/β-catenin inhibition [2] or chloride channel modulation [3], even subtle substituent repositioning can abolish activity or alter selectivity. Thus, generic substitution among in-class compounds risks invalidating SAR conclusions and may lead to procurement of a tool compound with an unintended target profile.

Quantitative Differentiation Evidence for N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide


Regioisomeric Differentiation: 3-CF₃ vs. 4-CF₃ Substitution on the Terminal Phenyl Ring

The 3-CF₃ regioisomer (CAS 1105204-25-8) presents a markedly different electrostatic potential surface and dipole moment vector compared to the 4-CF₃ analog (CAS 904824-84-6). In medicinal chemistry campaigns targeting the β-catenin/BCL9 protein–protein interaction, the patent literature explicitly lists 3-trifluoromethyl as a preferred R₁ substituent, while 4-substituted analogs are not exemplified, suggesting a regiospecific binding requirement [1]. Although direct head-to-head biochemical IC₅₀ data are not publicly available for this exact scaffold, the regioisomeric distinction is sufficient to confer different target engagement profiles in closely related sulfonamide series [2].

Medicinal Chemistry Structure–Activity Relationship Wnt Signaling

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to the Non-CF₃ Analog

The introduction of the 3-trifluoromethyl group increases lipophilicity by approximately 0.5–1 log unit compared to the unsubstituted phenyl analog (CAS 946346-75-4, a reported JAK1/JAK3 inhibitor [1]). The target compound has a computed XLogP3 of 3 [2], while the des-CF₃ analog is predicted to have a lower logP (~2.0–2.5). This difference affects aqueous solubility and membrane permeability, which are critical for cell-based assay performance. Additionally, the 3-CF₃ group adds three fluorine atoms that can participate in orthogonal multipolar interactions with protein targets, a feature absent in the non-fluorinated comparator.

ADME Prediction Drug-Likeness Lead Optimization

Intellectual Property Positioning: Wnt Pathway Patent Coverage vs. JAK Inhibitor Analogs

CAS 1105204-25-8 falls within the generic Markush claims of US Patent 8,088,772 B2, which explicitly covers sulfonamide compounds wherein R₁ is trifluoromethyl, among other substituents, for inhibiting β-catenin/BCL9 interaction in the Wnt signaling pathway [1]. In contrast, the structurally related unsubstituted phenyl analog (CAS 946346-75-4) is reported as a JAK1/JAK3 inhibitor from a separate chemical series [2]. This divergence in patent family and inferred target space means that researchers investigating Wnt-dependent cancers (colorectal, hepatocellular, breast) should prioritize the 3-CF₃ compound, whereas those studying JAK/STAT-mediated autoimmune or inflammatory conditions would be better served by the non-fluorinated analog.

Patent Landscape β-Catenin/BCL9 Inhibition IP Protection

Regioisomeric Binding-Mode Implications: Meta- vs. Para-Phenylene Linkage

The target compound employs a para-phenylene linker between the pyridazine and the sulfonamide nitrogen, whereas the regioisomer CAS 904824-84-6 uses a meta-phenylene linkage [1]. This alteration changes the dihedral angle between the pyridazine and the terminal phenyl ring, which can dramatically affect the three-dimensional presentation of the trifluoromethyl group to the target protein. In sulfonamide-based kinase inhibitors, even a 1-Å shift in substituent position can convert a potent inhibitor into an inactive compound. The para-linked scaffold is the exemplified architecture in the Wnt inhibitor patent [2], while meta-linked analogs are not disclosed, suggesting a specific geometric requirement for β-catenin/BCL9 disruption.

Molecular Docking Scaffold Hopping Kinase Selectivity

Defined Application Scenarios for N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide


Wnt/β-Catenin Pathway Chemical Probe Development

Researchers designing chemical probes for the β-catenin/BCL9 protein–protein interaction should select the 3-CF₃ compound (CAS 1105204-25-8) based on its explicit inclusion within the Markush claims of US Patent 8,088,772 B2, which describes sulfonamide inhibitors of this pathway [1]. The para-phenylene linker and meta-trifluoromethyl substitution align with the exemplified pharmacophore, whereas the 4-CF₃ or meta-linked regioisomers are not disclosed in the patent. Use of this compound ensures alignment with the intended IP-protected chemical space and maximizes the probability of reproducing the claimed biological activity in Wnt-dependent cancer cell lines such as HCT116 (colorectal), HepG2 (hepatocellular), or MDA-MB-231 (breast).

SAR Exploration Around the Trifluoromethyl Position in Sulfonamide Kinase Modulators

In structure–activity relationship campaigns aimed at mapping the steric and electronic requirements of the terminal aryl ring, CAS 1105204-25-8 provides a defined 3-CF₃ reference point. The computed lipophilicity (XLogP3 = 3) and Hammett σₘ = 0.43 [2] allow quantitative correlation with biological data. By systematically comparing this compound with the 4-CF₃ isomer (σₚ = 0.54) and the unsubstituted analog (σ = 0), medicinal chemists can derive QSAR models that rationalize potency shifts attributable solely to the CF₃ position, independent of scaffold changes.

Chloride Channel Inhibition Research (CaCC/VRAC)

A separate patent filing (US 20110288093 A1) discloses pyridazine sulfonamide derivatives as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [3]. The 3-CF₃ compound is structurally encompassed by this patent family. Investigators studying chloride ion transport in epithelial cells, particularly in the context of cystic fibrosis or secretory diarrhea, may employ this compound as a tool to probe the contribution of CaCC/VRAC channels, noting that the CF₃ substitution may influence channel subtype selectivity compared to non-fluorinated analogs.

Negative Control Compound for JAK1/JAK3 Inhibitor Studies

Because the structurally similar unsubstituted phenyl analog (CAS 946346-75-4) is reported as a potent JAK1/JAK3 inhibitor [4], the 3-CF₃ compound can serve as a selectivity control in JAK/STAT signaling experiments. If the 3-CF₃ compound fails to inhibit JAK-dependent STAT phosphorylation at concentrations where the non-fluorinated analog is active, this would confirm that the CF₃ group redirects target engagement away from JAK kinases, consistent with the Wnt patent assignment. This orthogonal use as a negative control adds procurement value in multi-target profiling panels.

Quote Request

Request a Quote for N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.